molecular formula C8H17NO B13301361 2-Methyl-2-(oxolan-2-YL)propan-1-amine

2-Methyl-2-(oxolan-2-YL)propan-1-amine

Cat. No.: B13301361
M. Wt: 143.23 g/mol
InChI Key: XADZLCRKQLKKPX-UHFFFAOYSA-N
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Description

2-Methyl-2-(oxolan-2-yl)propan-1-amine is an organic compound with the molecular formula C8H17NO. It is characterized by the presence of an oxolane ring (tetrahydrofuran) attached to a propan-1-amine backbone. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(oxolan-2-yl)propan-1-amine typically involves the reaction of 2-methyl-2-(oxolan-2-yl)propan-1-ol with an amine source under specific conditions. One common method is the reductive amination of the corresponding ketone or aldehyde precursor using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(oxolan-2-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into more saturated amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce more saturated amine derivatives.

Scientific Research Applications

2-Methyl-2-(oxolan-2-yl)propan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(oxolan-2-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. The oxolane ring may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-(oxolan-3-yl)propan-1-amine: This compound has a similar structure but with the oxolane ring attached at a different position.

    2-Methyl-2-(tetrahydrofuran-2-yl)propan-1-ol: This compound is an alcohol derivative with a similar backbone.

Uniqueness

2-Methyl-2-(oxolan-2-yl)propan-1-amine is unique due to its specific structural arrangement, which imparts distinct reactivity and binding properties. This uniqueness makes it valuable in various applications, from organic synthesis to potential pharmaceutical development.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

2-methyl-2-(oxolan-2-yl)propan-1-amine

InChI

InChI=1S/C8H17NO/c1-8(2,6-9)7-4-3-5-10-7/h7H,3-6,9H2,1-2H3

InChI Key

XADZLCRKQLKKPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C1CCCO1

Origin of Product

United States

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